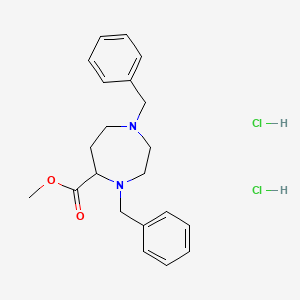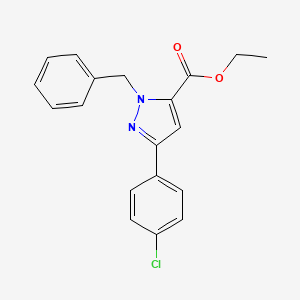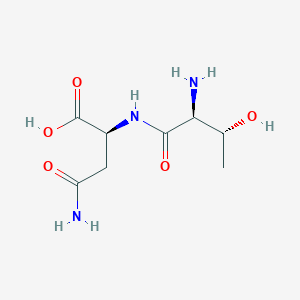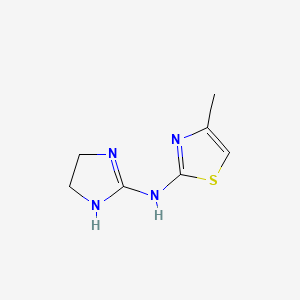
N4-(dimethylamino)methylene)-5'-o-(dimethoxytrityl)-2'-deoxyguanosine-3'-n,n-diisopropyl (cyanoethyl) phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(dimethylamino)methylene)-5’-o-(dimethoxytrityl)-2’-deoxyguanosine-3’-n,n-diisopropyl (cyanoethyl) phosphoramidite: is a chemical compound used primarily in the synthesis of oligonucleotides. It is a derivative of guanosine, modified to enhance its stability and reactivity during the synthesis process. This compound is crucial in the field of nucleic acid chemistry, particularly for the preparation of synthetic RNA and DNA sequences .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N4-(dimethylamino)methylene)-5’-o-(dimethoxytrityl)-2’-deoxyguanosine-3’-n,n-diisopropyl (cyanoethyl) phosphoramidite involves multiple steps. The starting material, 2’-deoxyguanosine, undergoes protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) group. The N2 position is then protected with a dimethylformamidine (DMF) group. Finally, the 3’-hydroxyl group is converted to a phosphoramidite using diisopropylamino and cyanoethyl groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The compound is typically purified using high-performance liquid chromatography (HPLC) to achieve the desired quality for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: N4-(dimethylamino)methylene)-5’-o-(dimethoxytrityl)-2’-deoxyguanosine-3’-n,n-diisopropyl (cyanoethyl) phosphoramidite undergoes several types of chemical reactions, including:
Substitution Reactions: The phosphoramidite group can react with nucleophiles to form phosphite triesters, which are then oxidized to phosphates.
Oxidation Reactions: The phosphite triesters formed during oligonucleotide synthesis are oxidized to stable phosphate linkages using oxidizing agents like iodine or tert-butyl hydroperoxide.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in anhydrous conditions using solvents like acetonitrile. Reagents include nucleophiles such as alcohols or amines.
Oxidation Reactions: Common oxidizing agents include iodine in water or tert-butyl hydroperoxide in acetonitrile.
Major Products: The primary products of these reactions are oligonucleotides with stable phosphate backbones, essential for the formation of synthetic DNA and RNA sequences .
Wissenschaftliche Forschungsanwendungen
N4-(dimethylamino)methylene)-5’-o-(dimethoxytrityl)-2’-deoxyguanosine-3’-n,n-diisopropyl (cyanoethyl) phosphoramidite is widely used in scientific research, including:
Chemistry: Used in the synthesis of oligonucleotides for various chemical studies.
Biology: Essential for the preparation of synthetic DNA and RNA sequences used in genetic research and biotechnology.
Medicine: Utilized in the development of therapeutic oligonucleotides, such as antisense oligonucleotides and small interfering RNAs (siRNAs).
Industry: Applied in the production of diagnostic tools and molecular probes .
Wirkmechanismus
The compound functions as a building block in the synthesis of oligonucleotides. During the synthesis process, the phosphoramidite group reacts with the 5’-hydroxyl group of a growing oligonucleotide chain, forming a phosphite triester. This intermediate is then oxidized to a stable phosphate linkage, extending the oligonucleotide chain. The dimethoxytrityl (DMT) group protects the 5’-hydroxyl group during synthesis and is removed before the next nucleotide addition .
Vergleich Mit ähnlichen Verbindungen
- N2-dimethylformamidine-5’-o-(dimethoxytrityl)-2’-deoxyguanosine-3’-cyanoethyl phosphoramidite
- N2-phenoxyacetyl-5’-o-(dimethoxytrityl)-2’-deoxyguanosine-3’-cyanoethyl phosphoramidite
Uniqueness: N4-(dimethylamino)methylene)-5’-o-(dimethoxytrityl)-2’-deoxyguanosine-3’-n,n-diisopropyl (cyanoethyl) phosphoramidite is unique due to its specific protective groups, which enhance its stability and reactivity during oligonucleotide synthesis. The dimethylamino group provides additional protection to the guanine base, reducing side reactions and increasing the efficiency of the synthesis process .
Eigenschaften
Molekularformel |
C43H53N8O7P |
|---|---|
Molekulargewicht |
824.9 g/mol |
IUPAC-Name |
N'-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-36-25-38(50-28-45-39-40(50)47-42(48-41(39)52)46-27-49(5)6)57-37(36)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,47,48,52)/t36?,37-,38-,59?/m1/s1 |
InChI-Schlüssel |
YRQAXTCBMPFGAN-PJYXPXRZSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)N=CN(C)C |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)N=CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2-[4-(4-methylphenoxy)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B14123004.png)
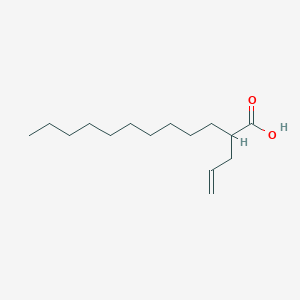
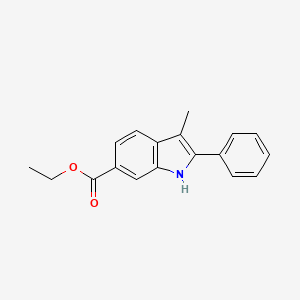
![2-[4-Fluoro-3-(2-fluorophenyl)phenyl]acetic acid](/img/structure/B14123032.png)

![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14123045.png)
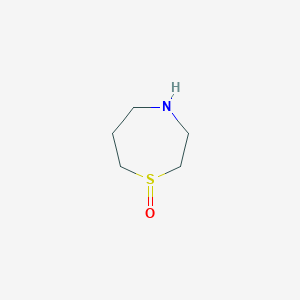
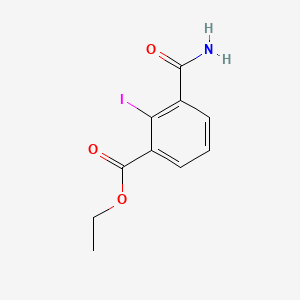
![5-oxo-8-(piperidin-1-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14123063.png)

